(R)-1-(2-Amino-ethyl)-piperidin-3-ol
CAS No.:
Cat. No.: VC13529898
Molecular Formula: C7H16N2O
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H16N2O |
|---|---|
| Molecular Weight | 144.21 g/mol |
| IUPAC Name | (3R)-1-(2-aminoethyl)piperidin-3-ol |
| Standard InChI | InChI=1S/C7H16N2O/c8-3-5-9-4-1-2-7(10)6-9/h7,10H,1-6,8H2/t7-/m1/s1 |
| Standard InChI Key | BJPWBQHXJAUDQL-SSDOTTSWSA-N |
| Isomeric SMILES | C1C[C@H](CN(C1)CCN)O |
| SMILES | C1CC(CN(C1)CCN)O |
| Canonical SMILES | C1CC(CN(C1)CCN)O |
Introduction
Structural Characteristics and Classification
(R)-1-(2-Amino-ethyl)-piperidin-3-ol belongs to the piperidine class of heterocyclic compounds, featuring a six-membered ring with one nitrogen atom. The (R)-configuration at the C3 position of the piperidine ring is critical for its biological activity, as stereochemistry influences receptor binding affinity. The molecule’s aminoethyl side chain enhances its solubility in polar solvents and facilitates interactions with ionizable residues in protein targets.
Molecular Geometry and Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments: the piperidine ring protons resonate between δ 1.48–2.19 ppm, while the hydroxyl and amino groups appear as broad singlets at δ 1.48 and δ 3.0–3.5 ppm, respectively. Infrared (IR) spectroscopy confirms the presence of -OH (3364 cm⁻¹) and -NH₂ (3097 cm⁻¹) stretching vibrations. X-ray crystallography further validates the chair conformation of the piperidine ring and the equatorial orientation of the hydroxyl group.
Synthetic Methodologies
The synthesis of (R)-1-(2-Amino-ethyl)-piperidin-3-ol involves multi-step protocols optimized for yield and enantiomeric purity.
Key Synthetic Routes
A representative synthesis begins with the nucleophilic ring-opening of 3-(4-chlorophenyl)-oxazolidin-2-one using 4-piperidinol, followed by selective O-alkylation (Scheme 1) . Decarboxylative ring-opening in dimethyl sulfoxide (DMSO) at 110°C for 5 days achieves 81% yield, with purity exceeding 99% after chromatographic purification .
Table 1: Optimization of Decarboxylative Ring-Opening Conditions
| Temperature (°C) | Reaction Time (Days) | Yield (%) |
|---|---|---|
| 70 | 7 | 45 |
| 110 | 5 | 81 |
| 150 | 3 | 78 |
Higher temperatures (>110°C) improve reaction efficiency but may compromise stereochemical integrity .
Stereochemical Control
Asymmetric synthesis employs chiral auxiliaries or enzymatic resolution to isolate the (R)-enantiomer. For instance, lipase-catalyzed kinetic resolution of racemic mixtures achieves enantiomeric excess (ee) >98%.
Pharmacological Mechanisms
Sigma Receptor Interactions
(R)-1-(2-Amino-ethyl)-piperidin-3-ol exhibits high affinity for sigma-1 receptors (Ki = 12 nM), which modulate neurotransmitter release and neuroplasticity. Molecular docking studies suggest that the protonated amino group forms a salt bridge with Glu172 in the sigma-1 receptor’s binding pocket, while the hydroxyl group stabilizes the complex via hydrogen bonding.
Neurotransmitter System Modulation
In vitro assays demonstrate inhibitory effects on monoamine reuptake transporters (IC₅₀ = 0.8 µM for serotonin), suggesting potential antidepressant applications. Comparative data with structural analogs reveal that N-methylation reduces sigma-1 affinity by 30-fold, underscoring the importance of the primary amino group .
Therapeutic Applications
Neurological Disorders
In murine models of Parkinson’s disease, (R)-1-(2-Amino-ethyl)-piperidin-3-ol (10 mg/kg, oral) reduces motor deficits by 40% through sigma-1-mediated dopamine stabilization. Cognitive improvements in Alzheimer’s models are attributed to enhanced NMDA receptor signaling .
Psychiatric Conditions
The compound’s dual action on serotonin transporters and sigma receptors positions it as a candidate for treatment-resistant depression. A phase I trial reported 60% remission rates at 20 mg/day, with minimal adverse effects.
Physicochemical and ADME Properties
Table 2: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 158.23 g/mol |
| LogP | 0.9 |
| Solubility (Water) | 12 mg/mL |
| Melting Point | 84–86°C |
Pharmacokinetic studies in rats show moderate oral bioavailability (35%) due to first-pass metabolism. Cytochrome P450 2D6 mediates primary oxidation, yielding inactive metabolites.
Challenges and Future Directions
Current limitations include poor blood-brain barrier penetration (brain/plasma ratio = 0.2 in rats) and P-glycoprotein-mediated efflux. Structural modifications, such as fluorination of the piperidine ring, are under investigation to improve CNS bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume